molecular formula C8H16N2O B4797818 1-Allyl-3-(sec-butyl)urea

1-Allyl-3-(sec-butyl)urea

Cat. No.: B4797818
M. Wt: 156.23 g/mol
InChI Key: WELISMSIRFFALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(sec-butyl)urea is a organic compound with the CAS Number 932949-80-9 and a molecular formula of C₈H₁₆N₂O, corresponding to a molecular weight of 156.23 g/mol . This urea derivative is characterized by an allyl group and a sec-butyl group attached to the urea core. The compound is specified to have a purity of ≥98% . Urea and thiourea derivatives are of significant interest in medicinal chemistry research due to their diverse biological activities. Structural analogs of this compound, specifically 1-allyl-3-aroyl thioureas, have been synthesized and investigated as promising candidates for analgesic agents, demonstrating potent activity in pharmacological models . The presence of the allyl substituent is a common feature in these active molecules, suggesting that this compound could serve as a valuable building block or intermediate in the design and synthesis of novel bioactive molecules for pharmaceutical research . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety data, this compound may be harmful if swallowed and may cause skin and eye irritation . Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-4-6-9-8(11)10-7(3)5-2/h4,7H,1,5-6H2,2-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELISMSIRFFALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Preparation of 1 Allyl 3 Sec Butyl Urea

Conventional Methodologies for Unsymmetrically Substituted Urea (B33335) Synthesis

Traditional methods for synthesizing unsymmetrical ureas have been well-established for decades, primarily relying on the use of highly reactive isocyanate precursors. These foundational strategies remain widely used in both laboratory and industrial settings.

Amine-Isocyanate Coupling Routes

The most direct and widely practiced method for the synthesis of unsymmetrical ureas is the coupling reaction between an amine and an isocyanate. researchgate.net In the context of 1-Allyl-3-(sec-butyl)urea, this would involve the reaction of allylamine (B125299) with sec-butyl isocyanate. The mechanism of this reaction is a nucleophilic addition of the primary amine (allylamine) to the electrophilic carbonyl carbon of the isocyanate.

The reaction is typically high-yielding and proceeds under mild conditions, often at room temperature and without the need for a catalyst. umich.edu The choice of solvent can vary, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) being commonly employed. The high reactivity of the isocyanate group generally ensures a rapid and clean conversion to the corresponding urea. researchgate.net While specific data for the synthesis of this compound is not extensively published, the synthesis of analogous N-allylureas demonstrates the feasibility and efficiency of this approach. umich.edu For instance, the reaction of N-methylallylamine with benzyl (B1604629) isocyanate proceeds in high yield. umich.edu

Table 1: Representative Examples of Unsymmetrical Urea Synthesis via Amine-Isocyanate Coupling

AmineIsocyanateProductYield (%)Reference
N-methylallylamineBenzyl isocyanate1-Allyl-3-benzyl-1-methylurea83 umich.edu
N-allylanilineEthyl isocyanate1-Allyl-3-ethyl-1-phenylurea92 umich.edu
AllylaminePhenyl isocyanate1-Allyl-3-phenylurea>95 umich.edu

This table presents data for analogous compounds to illustrate the general efficacy of the amine-isocyanate coupling method.

Carbonyl-Source Mediated Transformations (e.g., CO, CO2, carbonates)

In an effort to avoid the direct handling of potentially hazardous isocyanates, methods utilizing alternative carbonyl sources have been developed. These transformations often proceed through the in situ generation of an isocyanate or a related reactive intermediate.

Carbon Monoxide (CO): The palladium-catalyzed oxidative carbonylation of amines with carbon monoxide represents a powerful tool for urea synthesis. acs.org This process typically involves a palladium catalyst, an oxidant, and a mixture of primary and secondary amines to produce unsymmetrical ureas. acs.org The reaction proceeds under pressure with a mixture of CO and air. acs.org

Carbon Dioxide (CO2): Carbon dioxide, being an abundant, non-toxic, and renewable C1 source, is an attractive carbonylating agent. mdpi.com Metal-free methods have been developed for the synthesis of unsymmetrical ureas from amines and CO2 at atmospheric pressure and room temperature. organic-chemistry.org In a typical procedure, an arylamine can react with CO2 in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form a carbamic acid intermediate. This intermediate is then dehydrated using an activating agent, such as a sulfonium (B1226848) reagent, to generate an isocyanate in situ, which is subsequently trapped by another amine to yield the unsymmetrical urea. organic-chemistry.orgscholaris.ca

Carbonates: Organic carbonates, such as ethylene (B1197577) carbonate or diphenyl carbonate, can also serve as carbonyl sources for urea synthesis. acs.orgresearchgate.net For example, the transamination of primary amines with ethylene carbonate, catalyzed by cesium carbonate, can produce both symmetrical and unsymmetrical ureas in excellent yields. researchgate.net Similarly, the reaction of diphenyl carbonate with primary aliphatic amines can first generate carbamate (B1207046) intermediates, which upon heating in the presence of a base, can rearrange to form isocyanates and subsequently react with another amine to form unsymmetrical ureas. thieme-connect.com

Rearrangement Reactions Involving Isocyanate Intermediates

Several classical name reactions in organic chemistry provide routes to isocyanates via molecular rearrangements. These isocyanates can be trapped in situ with an amine to afford unsymmetrical ureas.

Hofmann Rearrangement: The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield an isocyanate intermediate. masterorganicchemistry.comresearchgate.net This intermediate can then be intercepted by an amine. For the synthesis of this compound, one could envision starting with sec-butylamide, which upon Hofmann rearrangement would generate sec-butyl isocyanate, followed by the addition of allylamine.

Curtius Rearrangement: The Curtius rearrangement proceeds from an acyl azide (B81097), which upon thermal or photochemical activation, loses nitrogen gas to form an isocyanate. masterorganicchemistry.comresearchgate.net This method is known for its mild conditions and broad functional group tolerance. An acyl azide derived from a sec-butyl carboxylic acid derivative could be used to generate sec-butyl isocyanate, which would then react with allylamine. Copper-catalyzed versions of this reaction have also been reported for the synthesis of unsymmetrical ureas from acylazides and secondary amines. nih.gov

Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate. researchgate.net This reaction is typically promoted by a dehydrating agent or by activation of the hydroxyl group. The resulting isocyanate can be trapped by an amine to form the desired urea.

Advanced Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen a shift towards more sophisticated catalytic methods that offer improved efficiency, selectivity, and sustainability. These advanced strategies provide alternative pathways to unsymmetrical ureas like this compound.

Transition Metal Catalysis (e.g., Palladium-catalyzed carbonylation)

Palladium catalysis has been extensively explored for the synthesis of ureas. As mentioned earlier, the direct oxidative carbonylation of amines using a palladium catalyst and CO is a viable route. acs.org Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas. For instance, aryl chlorides and triflates can be coupled with sodium cyanate (B1221674) in the presence of a palladium catalyst to form aryl isocyanates, which can then react in one pot with an amine to give N,N'-disubstituted ureas. organic-chemistry.org While this specific example involves aryl halides, the underlying principles of palladium-catalyzed isocyanate formation and subsequent coupling could potentially be adapted for aliphatic systems. Nickel complexes have also been investigated as catalysts for the reaction of organic halides with metal cyanates to produce isocyanates, which can then be converted to ureas. google.com

Table 2: Examples of Transition Metal-Catalyzed Urea Synthesis

Amine(s)Carbonyl SourceCatalyst SystemProduct TypeReference
Primary AmineCO/AirPdI2/KISymmetrical Disubstituted Urea acs.org
Primary + Secondary AmineCO/AirPdI2/KITrisubstituted Urea acs.org
Aryl Chloride + AmineSodium CyanatePalladium CatalystUnsymmetrical Di- and Trisubstituted Ureas organic-chemistry.org
Organic Halide + AmineMetal CyanateNickel ComplexUnsymmetrical Urea google.com

This table summarizes various transition metal-catalyzed approaches to urea synthesis.

Organocatalytic Pathways for Urea Formation

Organocatalysis has emerged as a powerful, metal-free alternative for a wide range of chemical transformations, including the synthesis of ureas. These methods avoid the use of potentially toxic and expensive transition metals.

As discussed in section 2.1.2, the reaction of amines with CO2 can be facilitated by organic bases like DBU to form carbamic acids, which are then dehydrated to isocyanates. organic-chemistry.orgscholaris.ca This entire sequence can be considered an organocatalytic pathway. Furthermore, hypervalent iodine reagents, such as PhI(OAc)2, have been employed as coupling mediators for the synthesis of unsymmetrical ureas from amides and amines under mild, metal-free conditions. mdpi.com The proposed mechanism involves a Hofmann-type rearrangement to an isocyanate intermediate, facilitated by the hypervalent iodine reagent. mdpi.com This approach has shown broad substrate scope, accommodating various primary and secondary amines. mdpi.com

Flow Chemistry and Microreactor Techniques in Urea Synthesis

Continuous-flow systems and microreactors offer substantial advantages for the synthesis of ureas, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. These technologies are particularly well-suited for reactions involving highly reactive or unstable intermediates, such as isocyanates. researchgate.net

For the synthesis of this compound, a two-stage continuous-flow setup could be envisioned. In the first stage, a precursor could be converted into sec-butyl isocyanate. This reactive intermediate would then immediately enter a second microreactor where it is mixed with a stream of allylamine to form the final product. This approach minimizes the handling and accumulation of the hazardous isocyanate intermediate. researchgate.net

Researchers have successfully developed continuous-flow systems for producing various nonsymmetrically substituted ureas. researchgate.net By using in-line analytical techniques like Fourier-transform infrared spectroscopy (FT-IR), it is possible to monitor the formation of the isocyanate intermediate in real-time, allowing for precise optimization of reagent ratios and reaction times, which are often very short under these conditions. researchgate.net This methodology has been applied to the synthesis of complex urea derivatives, demonstrating its versatility and efficiency. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Urea Synthesis

Parameter Batch Synthesis Flow Chemistry / Microreactor
Safety Higher risk due to accumulation of reactive intermediates (e.g., isocyanates). Enhanced safety by generating and consuming intermediates in-situ. researchgate.net
Heat Transfer Often inefficient, leading to potential hotspots and side reactions. Superior heat exchange due to high surface-area-to-volume ratio. toyo-eng.com
Reaction Time Can be several hours. Significantly reduced, often to minutes or even seconds. researchgate.net
Process Control Less precise control over temperature, pressure, and mixing. Precise, real-time control over all reaction parameters. cdsentec.com
Scalability Scaling up can be challenging and may require re-optimization. More straightforward scale-up by numbering-up (parallel reactors).
Product Purity May require extensive purification to remove byproducts. Often yields purer products, sometimes eliminating purification steps. researchgate.net

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing waste and energy consumption. Key parameters include the choice of solvent, temperature, pressure, and the use of catalysts.

The choice of solvent can significantly influence the rate and outcome of urea synthesis. The reaction between an amine and an isocyanate is sensitive to the solvent's polarity and its ability to stabilize charged intermediates or transition states. While common organic solvents like toluene, acetonitrile, and dimethylformamide (DMF) are often used, there is growing interest in greener alternatives like ionic liquids (ILs). beilstein-journals.orgresearchgate.net

Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts. rsc.org They are known for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netacs.org For the synthesis of ureas, specific ILs can facilitate the reaction between amines and carbon dioxide derivatives, which is a greener alternative to using isocyanates. rsc.orgresearchgate.net Although direct studies on this compound are scarce, research on similar systems shows that the choice of cation and anion in the IL can be tuned to optimize reaction outcomes. researchgate.net For instance, certain ILs have been shown to effectively capture CO2 and catalyze its conversion into valuable chemicals, including cyclic carbonates, a related field to urea synthesis. rsc.org

Table 2: Influence of Selected Solvents on a Model Urea Synthesis Reaction

Solvent Dielectric Constant (approx.) General Effect on Amine-Isocyanate Reaction Reference
Toluene 2.4 Non-polar, often used for good solubility of reagents. acs.org
Acetonitrile (MeCN) 37.5 Polar aprotic, can accelerate the reaction; good yields reported. beilstein-journals.org
Tetrahydrofuran (THF) 7.6 Moderate polarity, but can sometimes lead to lower conversions. beilstein-journals.org
Dimethylformamide (DMF) 36.7 Polar aprotic, known to accelerate carbonylation reactions. researchgate.net
Ionic Liquid (e.g., [BMIM][BF4]) Varies Can act as a catalyst and solvent, potentially increasing reaction rate and simplifying product isolation. researchgate.net

Temperature and pressure are critical variables in the synthesis of ureas. The reaction between an amine and an isocyanate is typically exothermic, meaning it releases heat. as-proceeding.com

Temperature: Controlling the temperature is crucial. If the temperature is too low, the reaction rate may be impractically slow. cdsentec.com Conversely, if the temperature is too high, unwanted side reactions can occur, such as the formation of allophanates (from the reaction of the urea product with another molecule of isocyanate) or other degradation products, which reduces the final yield and purity. cdsentec.com For many urea syntheses from isocyanates, temperatures are often maintained in the range of 50-90°C. beilstein-journals.orgas-proceeding.com Optimization studies using response surface methodology for similar processes have shown that a precise temperature, for example, 42.5°C, can be optimal for maximizing desired products. acs.org

Pressure: For reactions involving volatile starting materials like allylamine or gaseous reactants like carbon monoxide or carbon dioxide (in alternative synthetic routes), pressure becomes a key parameter. ijemh.comrsc.org In the direct synthesis from allylamine and sec-butyl isocyanate, the reaction is typically conducted at atmospheric pressure. as-proceeding.com However, in alternative syntheses, such as those involving the carbonylation of amines, elevated CO pressure may be required. researchgate.net Similarly, routes that use CO2 as a C1 source often necessitate high pressures to achieve reasonable yields, although recent research focuses on developing systems that operate at atmospheric pressure. rsc.orgorganic-chemistry.org

While the reaction of an amine with an isocyanate can proceed without a catalyst, certain catalysts can significantly accelerate the reaction rate and improve selectivity, allowing for milder reaction conditions.

Catalyst Systems: Both Lewis acids and bases have been shown to catalyze urea formation. Simple metal salts, such as those of iron, can catalyze the reaction of urea with amines (transamidation) and alcohols. researchgate.net For syntheses starting from different precursors, more complex catalyst systems are employed. Ruthenium and iron pincer complexes have been developed for the highly atom-economical synthesis of ureas directly from methanol (B129727) and amines, producing only hydrogen gas as a byproduct. acs.orgrsc.org In such a system, optimizing the catalyst loading is key; loadings as low as 0.1 mol% have proven effective. acs.org

Co-catalysts and Additives: In some catalytic systems, the presence of a co-catalyst or an additive is essential. For instance, in the hydrogenation of urea derivatives, the amount and type of a base additive (like KOtBu) can switch the selectivity of the final products. rsc.org In other cases, promoters like iodine or potassium iodide can be used in the carbonylation of amines to produce ureas. ncl.res.in For the synthesis of this compound, a potential catalytic approach could involve a palladium-catalyzed carboamination, where ligand choice (e.g., Xantphos) and base (e.g., NaOt-Bu or Cs2CO3) are critical for achieving high yields. nih.gov

Table 3: Overview of Potential Catalytic Systems for Urea Synthesis

Catalyst System Precursors Typical Conditions Function / Advantage Reference
Ruthenium Pincer Complex Methanol + Amines Toluene, Additive-free Highly atom-economical, H2 is the only byproduct. acs.org
Iron Pincer Complex Methanol + Amines High temperature Dehydrogenative coupling, avoids toxic reagents. rsc.org
Pd(OAc)2 / Xantphos N-allylurea + Aryl Bromide Dioxane, 100°C Intramolecular carboamination to form cyclic ureas. nih.gov
Metal-free (e.g., DBU/TFAA) Amine + CO2 Low temperature Utilizes CO2 at atmospheric pressure, avoids toxic phosgene (B1210022). scholaris.ca
FeBr2 Urea + Amines High temperature Transamidation; uses inexpensive and readily available urea. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of 1-Allyl-3-(sec-butyl)urea in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom and confirm the precise arrangement of the allyl and sec-butyl groups around the central urea (B33335) moiety.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and number of unique protons and carbons in the molecule.

Allyl Group: This group gives rise to three distinct signals: a multiplet for the vinyl proton (-CH=), and two signals for the terminal vinyl protons (=CH₂). The methylene protons adjacent to the nitrogen (-NH-CH₂-) will also have a characteristic shift.

sec-Butyl Group: This group contains a methine proton (-CH-), a methylene group (-CH₂-), and two methyl groups (-CH₃). One methyl group is a triplet, while the other, attached to the chiral center, is a doublet.

Urea NH Protons: Two separate signals are expected for the N-H protons, which can couple to the adjacent protons on the allyl and sec-butyl chains.

Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
CH₃ (sec-butyl, triplet)~0.90Triplet (t)~7.4
CH₃ (sec-butyl, doublet)~1.15Doublet (d)~6.6
CH₂ (sec-butyl)~1.45Multiplet (m)-
CH₂ (allyl)~3.80Multiplet (m)~5.5
CH (sec-butyl)~3.70Multiplet (m)-
CH₂= (allyl, cis)~5.10Doublet of triplets (dt)~10.3, ~1.2
CH₂= (allyl, trans)~5.20Doublet of triplets (dt)~17.2, ~1.5
NH (sec-butyl side)~5.5-6.0Broad singlet / Doublet-
NH (allyl side)~5.8-6.3Broad singlet / Triplet-
-CH= (allyl)~5.85Multiplet (m)-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The chemical shift of the carbonyl carbon (C=O) in the urea group is particularly diagnostic, appearing significantly downfield.

Carbonyl Carbon: The C=O carbon of the urea is highly deshielded and typically appears in the range of 155-160 ppm.

Allyl Carbons: The three carbons of the allyl group will have distinct shifts, with the two sp² hybridized carbons appearing in the vinyl region (~115-135 ppm) and the sp³ methylene carbon appearing further upfield.

sec-Butyl Carbons: The four carbons of the sec-butyl group will also show separate signals, with their chemical shifts determined by their position relative to the nitrogen atom.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (sec-butyl, from ethyl)~10.5
CH₃ (sec-butyl, from methyl)~20.5
CH₂ (sec-butyl)~29.5
CH₂ (allyl)~44.0
CH (sec-butyl)~49.0
=CH₂ (allyl)~116.0
=CH- (allyl)~135.0
C=O (urea)~158.0

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations within the allyl group (e.g., between the -CH= proton and the =CH₂ and -CH₂- protons) and within the sec-butyl group (e.g., between the -CH- proton and the adjacent -CH₂- and -CH₃ protons). It would also confirm the coupling between the NH protons and their adjacent alkyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to the carbon signal of the atom it is bonded to on the other axis. This allows for the unambiguous assignment of each carbon atom that has attached protons.

Correlations from the NH protons to the carbonyl (C=O) carbon, confirming the urea linkage.

Correlations from the allyl -CH₂- protons to the carbonyl carbon.

Correlations from the sec-butyl -CH- proton to the carbonyl carbon.

Correlations across the allyl double bond and within the sec-butyl alkyl chain, further confirming the internal structure of each substituent.

The sec-butyl group contains a stereocenter at the methine carbon, meaning this compound is a chiral molecule.

In a standard achiral solvent, the NMR spectra of the two enantiomers ((R) and (S)) are identical. However, the presence of the chiral center has a notable internal effect. The two protons of the methylene (-CH₂-) group in the sec-butyl substituent are diastereotopic. yale.edu This means they are chemically non-equivalent and are expected to have slightly different chemical shifts, resulting in a more complex multiplet than a simple quartet. They will also exhibit geminal coupling to each other. This non-equivalence can often be resolved using high-field NMR instruments.

To distinguish between the enantiomers and determine enantiomeric excess, NMR can be employed with a chiral resolving agent. researchgate.net The addition of a chiral auxiliary compound can induce the formation of transient diastereomeric complexes, which will have distinct NMR spectra, allowing for the potential separation and quantification of signals corresponding to each enantiomer. researchgate.net

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

N-H Stretching: The N-H bonds of the urea group give rise to strong, often broad, absorption bands in the region of 3300-3400 cm⁻¹. The presence of two bands in this region can sometimes be observed, corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: Aliphatic C-H stretching vibrations from the allyl and sec-butyl groups appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The C-H stretch of the sp² carbons in the allyl group occurs just above 3000 cm⁻¹.

C=O Stretching (Amide I Band): The carbonyl group of the urea produces a very strong and sharp absorption band, known as the Amide I band, typically in the range of 1630-1680 cm⁻¹. pw.edu.pl Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II Band): This vibration, which involves a combination of N-H bending and C-N stretching, results in a strong band around 1550-1620 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bond in the allyl group gives rise to a medium-intensity band around 1640-1650 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchUrea (-NH)3300 - 3400Strong, Broad
=C-H StretchAllyl3010 - 3090Medium
C-H StretchAlkyl (sec-butyl, allyl)2850 - 2960Strong
C=O Stretch (Amide I)Urea (-C=O)1630 - 1680Very Strong
C=C StretchAllyl (-C=C-)1640 - 1650Medium
N-H Bend (Amide II)Urea (-NH)1550 - 1620Strong
C-H BendAlkyl1370 - 1470Medium
=C-H Bend (out-of-plane)Allyl910 - 990Strong

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is based on light absorption, Raman spectroscopy measures the inelastic scattering of light. Bonds that are symmetric and less polar tend to produce strong Raman signals.

For this compound, the C=C double bond of the allyl group would give a particularly strong and sharp signal in the Raman spectrum around 1640-1650 cm⁻¹. The symmetric C-H stretching modes of the alkyl groups would also be prominent.

This makes Raman spectroscopy an excellent tool for reaction monitoring. For instance, in a reaction involving the modification of the allyl double bond (e.g., hydrogenation, polymerization, or addition reactions), the intensity of the characteristic C=C Raman peak can be monitored in real-time. A decrease in the intensity of this peak would directly correlate with the consumption of the starting material, allowing for the tracking of reaction progress and kinetics without the need for sample extraction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, MS provides definitive evidence of its molecular mass and offers insights into the connectivity of its allyl and sec-butyl substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy. This precision allows for the determination of a compound's elemental formula, a critical step in its identification. Unlike nominal mass spectrometry, HRMS can differentiate between molecules that have the same nominal mass but different elemental compositions (isobars).

For this compound, with the chemical formula C₈H₁₆N₂O, HRMS would be used to confirm its exact mass. The precise measurement helps to unequivocally verify the elemental composition against other potential structures with the same nominal mass. A sensitive and selective method incorporating HRMS has been developed for the determination of urea in various samples, highlighting the technique's robustness. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Chemical FormulaC₈H₁₆N₂O
Nominal Mass156 g/mol
Calculated Exact Mass156.1263 g/mol
Expected Adduct (e.g., ESI+)[M+H]⁺
Expected m/z for [M+H]⁺157.1335

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique for structural analysis. wikipedia.orgnationalmaglab.org It involves multiple stages of mass analysis, typically where a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgyoutube.comnih.gov This process of collision-induced dissociation (CID) provides detailed information about the molecule's structure. youtube.commcmaster.ca

In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation would likely occur at the weaker C-N bonds of the urea backbone. The resulting product ion spectrum would be expected to show characteristic losses of the allyl and sec-butyl groups. For instance, experimental LC-MS/MS data for the related compound sec-butylurea shows a precursor ion [M+H]⁺ at m/z 117.1022, which fragments to produce a major product ion at m/z 57.0699, corresponding to the sec-butyl cation. nih.gov This fragmentation pattern is crucial for confirming the identity and arrangement of the substituents on the urea core. While direct MS analysis of urea can lack specificity, derivatization or MS/MS of its substituted forms provides more distinct fragmentation channels for identification. oup.com

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation for this compound
Precursor Ion (m/z)Proposed Fragment StructureProduct Ion (m/z)Neutral Loss
157.1335[sec-Butyl]⁺57.0704C₄H₉
157.1335[Allyl]⁺41.0391C₃H₅
157.1335[M+H - C₄H₈]⁺101.0715Butene
157.1335[M+H - C₃H₄]⁺117.1022Allene

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The urea functional group possesses a carbonyl chromophore (C=O) which gives rise to characteristic absorptions.

The key electronic transitions for ureas involve the promotion of electrons from non-bonding (n) and pi (π) molecular orbitals to anti-bonding pi (π*) orbitals. libretexts.org

n → π* Transitions: These involve exciting an electron from a non-bonding lone pair on the oxygen or nitrogen atoms to the π* anti-bonding orbital of the carbonyl group. For simple ureas, these transitions are typically found in the 180-210 nm region and are often of lower intensity. nih.govresearchgate.net

π → π* Transitions: These transitions involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital. They are generally more intense than n → π* transitions and, for ureas, are observed between 150 and 210 nm. nih.gov

For this compound, the presence of both the urea carbonyl and the allyl double bond would influence the UV-Vis spectrum, with both groups contributing to the π → π* transitions.

Table 3: Expected Electronic Transitions for this compound
Transition TypeOrbitals InvolvedExpected Wavelength (λmax) RegionRelative Intensity
n → πNon-bonding (O, N) to C=O π~180 - 210 nmLow
π → πC=O and C=C π to C=O and C=C π~150 - 210 nmHigh

Advanced Spectroscopic Techniques for Detailed Structural Insight

For a more comprehensive understanding of molecular structure and behavior, advanced spectroscopic methods can be employed.

Electron Paramagnetic Resonance (EPR) for Radicals: EPR (or Electron Spin Resonance, ESR) spectroscopy is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. researchgate.netacs.org While this compound is a stable, closed-shell molecule, EPR would be an invaluable tool for studying any radical intermediates that might form during its synthesis, oxidation, or degradation. nih.gov For example, studies have successfully used EPR to detect aminocarbonylaminooxyl radicals formed during the oxidation of hydroxyurea, demonstrating the technique's applicability to the urea class of compounds. nih.gov

X-ray Crystallography for Derivatives: X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org To perform this analysis, a high-quality single crystal of this compound would be required. The resulting data provides an electron density map from which the exact atomic positions can be determined. nih.gov This would yield unambiguous information on bond lengths, bond angles, and the torsional angles describing the conformation of the allyl and sec-butyl groups. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding between the N-H groups and carbonyl oxygen atoms, that dictate the packing of molecules in the crystal lattice. wikipedia.org The related compound, sec-butylurea, is a crystalline solid with a defined melting point, suggesting that this compound is also likely to form crystals suitable for X-ray diffraction analysis. google.com

Table 4: Structural Parameters Obtainable from X-ray Crystallography
Parameter CategorySpecific Information Provided
Atomic CoordinatesPrecise x, y, z position of every atom in the unit cell.
Bond LengthsExact distances between bonded atoms (e.g., C=O, C-N, C-C, N-H).
Bond AnglesAngles between adjacent bonds (e.g., O=C-N, C-N-C).
Torsional AnglesDihedral angles defining the 3D conformation of the alkyl chains.
Intermolecular InteractionsDetails of hydrogen bonding networks and van der Waals contacts.
Crystal PackingArrangement of molecules within the crystal lattice.

Chemical Reactivity and Transformation Studies of 1 Allyl 3 Sec Butyl Urea

Reactions Involving the Allyl Group

The carbon-carbon double bond of the allyl group is a site of rich chemical reactivity, susceptible to a variety of transformations including metathesis, addition, cycloaddition, and polymerization reactions.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org The allyl group of 1-Allyl-3-(sec-butyl)urea can participate in cross-metathesis (CM) reactions with other olefins, catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum. wikipedia.orgmdpi.com This reaction allows for the introduction of a wide variety of functional groups onto the allyl chain.

In a typical cross-metathesis reaction, this compound would be reacted with a partner olefin in the presence of a catalyst like a Grubbs' or Schrock catalyst. wikipedia.orgnih.gov The reaction involves the cleavage and reformation of double bonds, leading to a statistical distribution of products. wikipedia.org The use of an excess of one olefin partner or the removal of a volatile byproduct like ethylene (B1197577) can drive the reaction towards the desired product. organic-chemistry.org

Reactant A Reactant B (Olefin Partner) Catalyst Potential Product(s)
This compoundMethyl acrylateGrubbs' 2nd Gen. CatalystSubstituted α,β-unsaturated ester
This compoundStyreneHoveyda-Grubbs CatalystSubstituted stilbene derivative
This compoundAllyl alcoholSchrock CatalystUnsaturated diol precursor

This table represents plausible cross-metathesis reactions based on the known reactivity of allyl groups.

Furthermore, while this compound itself cannot undergo ring-closing metathesis (RCM), a related di-allyl substituted urea (B33335) could be cyclized to form heterocyclic structures. organic-chemistry.orgnih.govwikipedia.org

The double bond of the allyl group readily undergoes addition reactions.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene, yielding an alcohol. wikipedia.orglibretexts.orglibretexts.org Treatment of this compound with a borane reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield 1-(3-hydroxypropyl)-3-(sec-butyl)urea. wikipedia.org The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups across the double bond. wikipedia.orglibretexts.org

Halogenation: The allyl group can react with halogens (e.g., Br₂, Cl₂) to form di-halogenated products. However, to achieve selective halogenation at the allylic position (the carbon adjacent to the double bond), N-bromosuccinimide (NBS) is a commonly used reagent in the presence of a radical initiator. pressbooks.pubucalgary.ca This reaction proceeds via a radical mechanism and is favored by the resonance stabilization of the resulting allylic radical. pressbooks.pubyoutube.com This would produce 1-(3-bromoprop-1-en-1-yl)-3-(sec-butyl)urea and its isomers.

Reaction Type Reagents Major Product
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1-(3-Hydroxypropyl)-3-(sec-butyl)urea
Allylic BrominationN-Bromosuccinimide (NBS), light/heat1-(3-Bromoprop-1-en-1-yl)-3-(sec-butyl)urea
DihalogenationBr₂ in CCl₄1-(2,3-Dibromopropyl)-3-(sec-butyl)urea

This table outlines expected products from addition reactions on the allyl group of this compound.

The alkene of the allyl group can act as a 2π component in various cycloaddition reactions to form cyclic structures.

1,3-Dipolar Cycloaddition: This reaction, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the allyl group) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with a nitrile oxide would yield an isoxazoline derivative, while reaction with an azide (B81097) would produce a triazoline. The regioselectivity of the reaction is governed by frontier molecular orbital theory. nih.gov

[4+3] Cycloaddition: In this type of reaction, the allyl group can react with a 4π component, such as a diene (e.g., furan, cyclopentadiene), in the presence of a method to generate an allyl cation, to form a seven-membered ring. organicreactions.orgwikipedia.orgillinois.edu This reaction provides a powerful method for the synthesis of complex cyclic systems.

The allyl group allows this compound to potentially act as a monomer in polymerization reactions.

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization of α,ω-dienes. wikipedia.orgresearchgate.net While this compound is not a diene and thus cannot homopolymerize via ADMET, it could be used as a comonomer or as a chain-terminating agent in the polymerization of dienes, thereby controlling the molecular weight of the resulting polymer. wikipedia.org

The presence of the double bond also suggests potential for participation in other polymerization mechanisms, such as free-radical or cationic polymerization, to produce polymers with urea-containing side chains. These side chains could introduce specific properties to the polymer, such as altered solubility or hydrogen-bonding capabilities.

Reactions Involving the Urea Moiety

The urea functional group contains two nitrogen atoms that can act as nucleophiles, allowing for reactions such as alkylation and acylation.

N-Alkylation: Direct N-alkylation of ureas was historically considered challenging, often leading to O-alkylation to form isoureas. justia.comgoogle.com However, modern synthetic methods, such as using a strong base in a polar aprotic solvent or employing phase-transfer catalysis, have made N-alkylation more feasible. justia.comgoogle.com Reacting this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium chloride could lead to alkylation on either of the urea nitrogens. justia.comgoogle.com The site of alkylation would be influenced by the steric hindrance of the existing sec-butyl and allyl groups.

N-Acylation: The nitrogen atoms of the urea moiety can also undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction would lead to the formation of an N-acylurea. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The nucleophilicity of the nitrogen atoms in the urea group makes them suitable for this transformation.

Reaction Type Reagents Potential Product Conditions
N-AlkylationMethyl Iodide1-Allyl-1-methyl-3-(sec-butyl)urea or 1-Allyl-3-methyl-3-(sec-butyl)ureaNaOH, Toluene, Tetrabutylammonium chloride
N-AcylationAcetyl Chloride1-Acetyl-1-allyl-3-(sec-butyl)urea or 1-Acetyl-3-allyl-3-(sec-butyl)ureaPyridine or Triethylamine

This table illustrates potential N-alkylation and N-acylation reactions of the urea moiety, with product distribution depending on steric and electronic factors.

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic urea moiety and a reactive allyl group, makes it a prospective precursor for the synthesis of diverse heterocyclic scaffolds. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from established principles of organic synthesis involving N-allylureas.

Electrophilic cyclization is a prominent pathway for transforming N-allylurea derivatives. nih.govorganic-chemistry.org The reaction is typically initiated by an electrophile (E+), such as iodine or a mercury(II) salt, which activates the allyl double bond. nih.govbeilstein-journals.org The subsequent intramolecular attack by one of the urea's nitrogen or oxygen atoms can lead to the formation of five- or six-membered rings. For instance, iodine-mediated cyclization of N-allylureas can yield iodinated oxazolines or imidazolinones, which are valuable intermediates for further synthetic manipulations. nih.govscispace.com The regioselectivity of the cyclization (N- vs. O-cyclization) can be influenced by the reaction conditions and the substitution pattern on the urea. scispace.com

Radical cyclizations offer another avenue to heterocyclic structures from allyl-containing precursors. researchgate.netmdpi.com Thiyl radicals, for example, can add to the allyl double bond, initiating a cascade that results in the formation of pyrrolidinone derivatives. mdpi.com Transition-metal-catalyzed reactions, such as those employing gold(I) complexes, have also been shown to effectively catalyze the intramolecular dihydroamination of related N-allenyl ureas to form bicyclic imidazolidin-2-ones, suggesting potential applicability to N-allylurea systems for similar transformations. nih.govacs.org

Table 1: Potential Heterocyclic Scaffolds from this compound Cyclization

Cyclization Strategy Reagents/Catalysts Potential Heterocyclic Product
Electrophilic Cyclization I₂, NaHCO₃ 5-(iodomethyl)-oxazoline derivative
Electrophilic Cyclization Hg(OAc)₂, H₂O 5-(acetoxymercuri)methyl-imidazolidinone derivative
Radical Cyclization PhSH, AIBN Pyrrolidinone derivative
Transition-Metal Catalysis Au(I) complexes Imidazolidin-2-one derivative

Hydrolysis and Decomposition Pathways

The stability of this compound is subject to hydrolysis and thermal decomposition, pathways common to substituted ureas.

Hydrolysis: Under acidic conditions, the hydrolysis of asymmetrically substituted ureas typically proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. rsc.org This leads to the cleavage of the C-N bonds. For this compound, complete hydrolysis would be expected to yield allylamine (B125299), sec-butylamine (B1681703), and carbon dioxide (or bicarbonate in neutral/basic conditions). The kinetics of hydrolysis for various ureas have been studied, indicating that the reaction mechanism can shift depending on the acidity of the solution. rsc.org

Decomposition: Thermal decomposition of alkyl-substituted ureas has been investigated through theoretical and experimental studies. nih.govsemanticscholar.orgresearchgate.net The primary pathway for many urea derivatives is a unimolecular, four-center pericyclic reaction that yields an isocyanate and an amine. nih.gov For this compound, two such pathways are possible, leading to two pairs of products:

Allyl isocyanate and sec-butylamine

sec-Butyl isocyanate and allylamine

Theoretical calculations on various alkylureas suggest that the product branching ratios are determined by the nature of the substituents and which N-H proton is transferred. nih.gov Further heating can lead to more complex reactions, including the polymerization of the isocyanate products or their reaction with the amine products. bohrium.comsciencemadness.org

Table 2: Predicted Products of Hydrolysis and Thermal Decomposition

Pathway Conditions Major Products
Hydrolysis Acidic (e.g., aq. H₂SO₄), Heat Allylamine, sec-Butylamine, Carbon Dioxide

Stereochemical Investigations at the sec-butyl Group

The presence of a stereocenter at the C2 position of the sec-butyl group means that this compound exists as a pair of enantiomers: (R)-1-Allyl-3-(sec-butyl)urea and (S)-1-Allyl-3-(sec-butyl)urea. This inherent chirality is a critical feature that can influence the molecule's reactivity and its interactions with other chiral entities.

Diastereoselective or Enantioselective Transformations

The chiral sec-butyl group can act as an internal chiral auxiliary, directing the stereochemical outcome of reactions at the prochiral allyl moiety. sigmaaldrich.comwikipedia.org This can lead to the formation of diastereomeric products with one isomer being favored over the other.

For example, reactions such as epoxidation, dihydroxylation, or hydroboration of the allyl double bond would create a new stereocenter. The existing chirality of the sec-butyl group can create a diastereomeric transition state, favoring attack from one face of the double bond over the other. This substrate-controlled diastereoselectivity is a fundamental strategy in asymmetric synthesis. nih.govnih.govscispace.comacs.org The level of diastereoselectivity would depend on the proximity of the sec-butyl group to the reacting center and the specific reaction conditions.

Furthermore, the synthesis of enantiomerically pure this compound could be achieved through enantioselective methods. acs.orgnih.govrsc.orgresearchgate.net One approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. mdpi.comprinceton.eduwikipedia.orgchemeurope.com Dynamic kinetic resolution combines this with in-situ racemization of the starting material to theoretically convert the entire mixture into a single enantiomer of the product. mdpi.comprinceton.edu

Table 3: Examples of Potential Diastereoselective Reactions

Reaction at Allyl Group Reagents Potential Diastereomeric Products
Epoxidation m-CPBA (2'R, 2R/S)- and (2'S, 2R/S)-Epoxypropyl urea derivatives
Dihydroxylation OsO₄, NMO (2'R, 2R/S)- and (2'S, 2R/S)-Dihydroxypropyl urea derivatives

Influence of Stereochemistry on Reactivity

The distinct three-dimensional arrangement of the (R)- and (S)-enantiomers of this compound dictates how they interact with other chiral molecules, including catalysts, enzymes, and other reagents. This can lead to differences in reaction rates and, in some cases, different reaction pathways.

When reacting with a chiral, non-racemic reagent, the two enantiomers will form diastereomeric transition states. These transition states have different energies, resulting in different rates of reaction (kR ≠ kS). This principle is the basis for kinetic resolution. wikipedia.org For instance, in an enzyme-catalyzed reaction, one enantiomer might fit perfectly into the active site and react quickly, while the other binds poorly and reacts slowly or not at all.

Similarly, if the molecule itself is used as a chiral ligand or organocatalyst, its enantiomeric form would be critical in determining the stereochemical outcome of the catalyzed reaction. Chiral ureas and thioureas are known to be effective organocatalysts that operate through hydrogen bonding, and their stereochemistry is paramount for achieving high enantioselectivity. acs.orgnih.govmdpi.com Therefore, the absolute configuration of the sec-butyl group in this compound would be expected to have a profound influence on its reactivity in a chiral environment.

Computational and Theoretical Investigations of 1 Allyl 3 Sec Butyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular-level properties of 1-allyl-3-(sec-butyl)urea. These methods provide insights into the molecule's electronic structure, conformational preferences, and spectroscopic characteristics.

Studies on analogous urea (B33335) derivatives have demonstrated that the electronic properties are significantly influenced by the nature of the substituent groups attached to the nitrogen atoms. nih.govacs.org The allyl group, with its π-system, and the sec-butyl group, an alkyl substituent, would have distinct effects on the electronic environment of the urea moiety.

Key Electronic Parameters from DFT:

A typical DFT analysis of this compound would involve the calculation of several key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Based on studies of similar molecules, the following is a representative table of electronic properties that could be expected for this compound, calculated at a common level of theory such as B3LYP/6-31G*.

ParameterExpected ValueSignificance
HOMO Energy -6.5 to -7.5 eVIndicates the ability to donate electrons.
LUMO Energy 0.5 to 1.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap 7.0 to 9.0 eVA larger gap suggests higher kinetic stability.
Dipole Moment 3.0 to 5.0 DReflects the overall polarity of the molecule.

Note: These values are illustrative and based on calculations for structurally similar urea derivatives.

The electron density distribution, often visualized through electrostatic potential maps, would likely show a high electron density around the carbonyl oxygen atom, making it a potential site for electrophilic attack. The nitrogen atoms would also exhibit significant electron density.

The presence of rotatable single bonds in this compound allows for the existence of multiple conformers. Computational conformational analysis is essential to identify the most stable three-dimensional structures and to understand the energy landscape of their interconversion.

For N,N'-disubstituted ureas, the relative orientation of the substituents with respect to the carbonyl group gives rise to different isomers (e.g., cis-trans isomers around the C-N bonds). researchgate.netnih.gov The steric bulk of the sec-butyl group and the flexibility of the allyl group will play a significant role in determining the preferred conformations. osti.gov

Computational studies on similar systems suggest that the most stable conformers are those that minimize steric hindrance while allowing for favorable intramolecular interactions, such as hydrogen bonding if applicable. researchgate.netnih.gov The potential energy surface of this compound would likely reveal several local minima corresponding to different stable conformers, separated by rotational energy barriers.

Illustrative Conformational Data:

The following table presents hypothetical relative energies for possible conformers of this compound, as would be determined by computational analysis.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Global Minimum 0.0C-N-C=O: ~180 (trans), C-N-C=O: ~0 (cis)
Conformer 2 1.5 - 3.0C-N-C=O: ~0 (cis), C-N-C=O: ~0 (cis)
Conformer 3 3.5 - 5.0C-N-C=O: ~180 (trans), C-N-C=O: ~180 (trans)

Note: The specific dihedral angles and relative energies are hypothetical and would require detailed computational investigation.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the characterization and identification of molecules. For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

NMR Chemical Shift Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. rsc.orgmdpi.comliverpool.ac.uk The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used, and when solvent effects are taken into account. mdpi.comnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative):

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) -155 - 165
Allyl CH₂ 3.7 - 4.240 - 50
Allyl CH 5.5 - 6.0130 - 140
Allyl CH₂ (terminal) 5.0 - 5.5115 - 125
sec-Butyl CH 3.5 - 4.050 - 60
sec-Butyl CH₂ 1.3 - 1.825 - 35
sec-Butyl CH₃ (terminal) 0.8 - 1.210 - 20
sec-Butyl CH₃ (internal) 0.8 - 1.215 - 25
NH (Allyl side) 5.0 - 6.0-
NH (sec-Butyl side) 5.0 - 6.0-

Note: These are estimated chemical shift ranges based on general principles and data for similar functional groups.

Vibrational Frequencies:

The calculation of vibrational frequencies can predict the positions of major absorption bands in the infrared (IR) spectrum. This is useful for identifying characteristic functional groups. For this compound, key predicted vibrational frequencies would include the C=O stretch, N-H stretches, and C=C stretch of the allyl group.

Reaction Mechanism Studies

Theoretical studies can provide detailed insights into the mechanisms of chemical reactions involving this compound, including the identification of transition states and the calculation of activation energies.

For any proposed reaction involving this compound, such as its synthesis or decomposition, computational methods can be used to map out the reaction pathway. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a critical factor in determining the reaction rate.

Computational studies on the thermal decomposition of other urea derivatives have shown that such reactions can proceed through pericyclic mechanisms. researchgate.net For this compound, potential reactions for mechanistic study could include its formation from allyl isocyanate and sec-butylamine (B1681703), or its participation in addition reactions at the allyl double bond.

Illustrative Reaction Coordinate Data:

The following table provides a hypothetical example of data that would be generated from a transition state analysis for the formation of this compound from allyl isocyanate and sec-butylamine.

SpeciesRelative Energy (kcal/mol)
Reactants (Allyl isocyanate + sec-Butylamine) 0.0
Transition State +10 to +15
Product (this compound) -20 to -30

Note: These energy values are hypothetical and intended to illustrate the output of a reaction mechanism study.

The reaction environment can have a profound impact on reaction mechanisms and rates. Computational models can incorporate the effects of solvents, either implicitly through continuum solvent models or explicitly by including individual solvent molecules in the calculation. mdpi.com

For reactions involving polar molecules like this compound, the polarity of the solvent would be expected to influence the stability of reactants, transition states, and products. For instance, a polar solvent might stabilize a polar transition state, thereby lowering the activation barrier and accelerating the reaction.

Similarly, the role of catalysts can be investigated computationally. A catalyst provides an alternative reaction pathway with a lower activation energy. Theoretical studies can model the interaction of this compound with a catalyst and map out the catalyzed reaction mechanism. For example, acid or base catalysis is common in reactions involving ureas, and computational models can elucidate the specific interactions responsible for the catalytic effect. nih.gov

Molecular Dynamics (MD) Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. Computational studies on urea derivatives are prevalent, often exploring their conformational preferences, interactions with solvents, and their role in biological systems. researchgate.netnih.govnih.govnih.gov However, detailed research findings, including data tables from MD simulations specific to this compound, are not publicly available at this time. The following sections outline the theoretical framework and methodologies that would be applied in such an investigation.

Solvent-Solute Interactions

The study of solvent-solute interactions is crucial for understanding the behavior of a compound in different environments. For this compound, MD simulations would typically be employed to investigate its interactions with various solvents. These simulations would model the dynamic behavior of the solute molecule and the surrounding solvent molecules over time, providing insights into the nature and strength of their interactions.

Key aspects that would be investigated include:

Hydrogen Bonding: The urea functional group is capable of forming multiple hydrogen bonds. researchgate.net Simulations would identify the specific atoms on this compound that act as hydrogen bond donors and acceptors and quantify the strength and lifetime of these bonds with solvent molecules.

Hydrophobic Interactions: The allyl and sec-butyl groups are nonpolar and would exhibit hydrophobic interactions with nonpolar solvents or the nonpolar regions of amphiphilic solvents. The extent of these interactions influences the solubility and conformational preferences of the molecule.

Solvation Free Energy: This thermodynamic quantity, often calculated from simulations, would determine the solubility of this compound in different solvents. A more negative solvation free energy indicates greater solubility.

Table 1: Hypothetical Data on Solvent-Solute Interaction Parameters for this compound in Different Solvents.

SolventAverage Number of Hydrogen Bonds (Solute-Solvent)Interaction Energy (kcal/mol)Solvation Free Energy (kcal/mol)
WaterData not availableData not availableData not available
EthanolData not availableData not availableData not available
ChloroformData not availableData not availableData not available
Hexane (B92381)Data not availableData not availableData not available

Note: This table is for illustrative purposes only. The data presented is hypothetical as no specific research findings for this compound were found.

Conformational Dynamics in Solution

The flexibility of the allyl and sec-butyl chains, as well as rotation around the C-N bonds of the urea moiety, allows this compound to adopt various conformations in solution. MD simulations are a powerful tool to explore this conformational landscape and understand the dynamic equilibrium between different conformers.

The primary areas of investigation would include:

Dihedral Angle Analysis: By tracking the dihedral angles of the rotatable bonds over the course of a simulation, researchers can identify the most populated conformational states.

Free Energy Landscapes: Advanced simulation techniques, such as metadynamics, can be used to construct a free energy landscape as a function of key dihedral angles. This landscape reveals the relative stability of different conformations and the energy barriers for interconversion between them. Studies on other N,N'-disubstituted ureas have shown that the substitution pattern significantly affects the conformational preferences. researchgate.net

Effect of Solvent on Conformation: The conformational equilibrium of this compound is expected to be influenced by the solvent. Polar solvents may stabilize conformations where the polar urea group is exposed, while nonpolar solvents might favor more compact structures.

Table 2: Hypothetical Conformational Analysis Data for this compound.

Dihedral AnglePredominant Conformation(s)Relative Population (%)Interconversion Barrier (kcal/mol)
Allyl-N-C-NData not availableData not availableData not available
N-C-N-sec-ButylData not availableData not availableData not available

Note: This table is for illustrative purposes only. The data presented is hypothetical as no specific research findings for this compound were found.

While direct computational data for this compound is currently unavailable, the methodologies described provide a framework for future research into the molecular dynamics of this and similar substituted urea compounds.

Advanced Analytical Methodologies for Research Purity and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 1-Allyl-3-(sec-butyl)urea, various chromatographic techniques are utilized to assess its purity and quantify its presence in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this analysis. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, this compound can be effectively resolved from potential impurities and starting materials.

A typical HPLC method for the analysis of this compound would employ a C18 column, which consists of silica (B1680970) particles functionalized with octadecyl carbon chains, providing a nonpolar stationary phase. The mobile phase would likely be a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), allowing for the efficient elution of compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the urea (B33335) functional group exhibits some absorbance in the low UV region (around 200-220 nm). For enhanced retention and better peak shape of polar analytes, polar-embedded or polar-endcapped stationary phases can also be considered nih.govresearchgate.net.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value
Stationary Phase C18 (Octadecylsilyl silica gel), 5 µm particle size
Column Dimensions 4.6 mm x 150 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Expected Retention Time | 8-12 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. Direct analysis of many urea derivatives, including this compound, by GC can be challenging due to their thermal instability at the high temperatures required for volatilization in the GC inlet nih.gov. This can lead to degradation and inaccurate results.

To overcome this limitation, derivatization is often employed to convert the polar and thermally labile urea into a more volatile and stable derivative. A common approach is silylation, where the active hydrogens on the nitrogen atoms are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose thieme.de. The resulting TMS derivative of this compound is significantly more volatile and thermally stable, making it amenable to GC analysis. The optimization of the inlet temperature is crucial to ensure efficient vaporization without causing thermal degradation restek.comchromforum.org.

Table 2: Representative GC Parameters for the Analysis of Derivatized this compound

Parameter Value
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C (optimized to prevent degradation)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound thieme.deresearchgate.net. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visually tracked over time.

For this compound, a silica gel plate, which is a polar stationary phase, would be used. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) silicycle.com. The optimal solvent system is one that provides a good separation between the starting materials (e.g., allyl isocyanate and sec-butylamine) and the final product, with the product having a distinct Retention Factor (Rf) value. A study on a structurally similar compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, utilized TLC to monitor the reaction until a single spot was observed for the product unair.ac.id.

Visualization of the spots on the TLC plate can be achieved using several methods. If the compounds are UV-active, they can be seen under a UV lamp. For compounds that are not UV-active, various staining reagents can be used. A potassium permanganate (B83412) (KMnO4) stain is a general-purpose oxidizing stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background wordpress.com. Another common stain is p-anisaldehyde, which can produce colored spots upon heating. For urea derivatives specifically, chlorine/o-tolidine reagent can be used for detection epfl.ch50megs.com.

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v)
Visualization 1. UV light (254 nm) 2. Potassium permanganate (KMnO4) stain

| Expected Result | The product, this compound, should have an Rf value intermediate between the more polar starting amine and the less polar isocyanate, allowing for clear monitoring of reaction completion. |

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a powerful tool for the analysis of complex mixtures.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This is particularly useful for confirming the identity and assessing the purity of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the ionization of the analyte directly from the liquid phase into the gas phase with minimal fragmentation. Analysis is typically performed in positive ion mode, where the molecule is protonated to form the [M+H]+ ion nebiolab.com.

The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound ([C8H16N2O+H]+) would be approximately 157.13. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a characteristic fragmentation pattern, providing further structural confirmation. The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds of the urea group epfl.ch.

Table 4: Anticipated LC-MS Parameters and Data for this compound

Parameter Value/Description
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Mode Full Scan (m/z 50-500)
Expected Parent Ion [M+H]+ m/z 157.1335

| Potential MS/MS Fragments | Fragmentation would likely involve cleavage of the allyl and sec-butyl groups from the urea core, leading to characteristic fragment ions. |

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. As discussed for GC, this compound would first be derivatized, typically by silylation, to form a volatile and thermally stable compound. The separated derivative is then introduced into the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

Electron ionization is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for identification by comparison to spectral libraries or by interpretation of the fragmentation pattern. The fragmentation of the TMS derivative of this compound would be expected to show characteristic losses of methyl groups from the TMS moiety, as well as cleavage of the allyl and sec-butyl groups nih.govnih.govresearchgate.net.

Table 5: Projected GC-MS Parameters and Fragmentation Data for Derivatized this compound

Parameter Value/Description
Derivatization Trimethylsilylation (e.g., with BSTFA)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-600
Expected Molecular Ion of TMS derivative The molecular ion may be weak or absent.

| Key Expected Fragments | Fragments corresponding to the loss of a methyl group ([M-15]+), the trimethylsilyl group ([M-73]+), the allyl group, and the sec-butyl group, as well as characteristic ions from the urea core. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a quantitative determination of the elemental composition of a sample. This method is fundamental for verifying the empirical and molecular formula of a newly synthesized compound like this compound and for assessing its purity. The technique operates by combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are meticulously collected and quantified. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be accurately calculated. The oxygen content is typically determined by difference.

For this compound, with a molecular formula of C₈H₁₆N₂O, the theoretical elemental composition can be calculated based on its atomic and molecular weights. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen provides strong evidence for the correct chemical structure and high purity of the sample. Significant deviations would suggest the presence of impurities or an incorrect structural assignment.

Detailed Research Findings

The molecular weight of this compound is calculated to be 156.23 g/mol . Based on this, the expected weight percentages of each element in a pure sample are determined. In a research setting, these calculated values would be juxtaposed with the results from an elemental analyzer. For a sample to be considered pure, the experimentally determined values are generally expected to be within ±0.4% of the theoretical values, a standard level of precision for this analytical technique.

The data is presented in the interactive table below, which outlines the theoretical elemental composition of this compound. This table represents the expected results from an elemental analysis of a pure sample.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
CarbonC12.011896.08861.50
HydrogenH1.0081616.12810.32
NitrogenN14.007228.01417.93
OxygenO15.999115.99910.24
Total 156.229 100.00

This foundational data is critical during the process of chemical synthesis and purification. It serves as a primary quality control check to confirm that the target molecule has been successfully formed and isolated from starting materials, byproducts, and residual solvents.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Direct research findings on 1-Allyl-3-(sec-butyl)urea are scarce. However, by examining studies on structurally similar compounds, we can infer its probable scientific contributions. The synthesis of N-substituted ureas is a well-established area of organic chemistry. It is anticipated that this compound can be synthesized through several established methods, such as the reaction of sec-butyl isocyanate with allylamine (B125299) or the reaction of allyl isocyanate with sec-butylamine (B1681703). Another common route involves the reaction of an amine with a chloroformate to form a carbamate (B1207046), which is then reacted with another amine.

The key structural features of this compound—the reactive allyl group and the chiral sec-butyl group—suggest that its primary research contributions would lie in the fields of stereoselective synthesis and polymer chemistry. The presence of the allyl group allows for a variety of chemical transformations, making it a versatile building block.

Table 1: Inferred Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol
AppearanceLikely a colorless to pale yellow liquid or low-melting solidGeneral properties of similar N,N'-disubstituted ureas
SolubilityExpected to be soluble in organic solvents like ethanol, acetone, and dichloromethane (B109758)Polarity and structure of analogous ureas
ReactivityThe allyl group is susceptible to addition reactions, and the urea (B33335) moiety can participate in hydrogen bonding.Known reactivity of allyl and urea functional groups

Unexplored Research Avenues for this compound

The unique combination of a reactive allyl moiety and a chiral sec-butyl group in this compound opens up several unexplored research avenues.

Asymmetric Catalysis: The chiral nature of the sec-butyl group suggests that this compound could be investigated as a chiral ligand in asymmetric catalysis. Following coordination to a metal center, the stereochemistry of the sec-butyl group could influence the enantioselectivity of catalytic reactions.

Medicinal Chemistry: Urea derivatives are known to exhibit a wide range of biological activities. nih.gov Research into the potential pharmacological properties of this compound, such as antimicrobial or anticancer activities, represents a significant unexplored area. The lipophilicity imparted by the sec-butyl group and the reactive nature of the allyl group could be advantageous for drug design and the development of covalent inhibitors.

Supramolecular Chemistry: The urea functional group is well-known for its ability to form strong hydrogen bonds. This property could be exploited to investigate the self-assembly of this compound into higher-order structures, such as gels or liquid crystals. The chirality of the sec-butyl group could introduce interesting chiral recognition and self-assembly phenomena.

Potential for Derivatization into Novel Molecular Scaffolds and Advanced Materials

The chemical structure of this compound provides clear opportunities for derivatization to create novel molecular scaffolds and advanced materials.

Polymer Synthesis: The allyl group is a polymerizable functional group. This compound could serve as a monomer in the synthesis of functional polymers. nih.gov The resulting polymers would possess pendant chiral urea moieties, which could be useful in applications such as chiral stationary phases for chromatography or as materials with specific recognition properties. Radical polymerization or ring-opening metathesis polymerization (ROMP) of the allyl group are potential synthetic strategies.

Ligand Development for Coordination Chemistry: The urea moiety can act as a ligand for various metal ions, coordinating through the oxygen or nitrogen atoms. nih.govrjpbcs.com The allyl and sec-butyl groups can be further functionalized to introduce additional coordinating atoms, leading to the development of novel polydentate ligands. These ligands could find applications in catalysis, materials science, and analytical chemistry. For instance, the allyl group could be converted to a diol via dihydroxylation, which could then serve as an additional coordination site.

Development of Advanced Materials: The derivatization of the allyl group through reactions such as thiol-ene "click" chemistry could be used to attach this compound to surfaces or to other molecules to create functional materials. rsc.org For example, grafting this molecule onto a solid support could create a new material for chiral separations. Furthermore, the polymerization of this compound could lead to the formation of cross-linked materials with tailored mechanical and thermal properties.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product and Application
Polymerization Radical initiator (e.g., AIBN), heat or UV lightChiral polymer for separation science or as a functional material
Thiol-ene Reaction Thiol-containing molecule, photoinitiator, UV lightFunctionalized ureas for surface modification or bioconjugation
Dihydroxylation OsO₄, NMOChiral diol derivative for use as a ligand or in synthesis
Epoxidation m-CPBAChiral epoxide for further synthetic transformations

Q & A

Q. What are the recommended synthetic routes for 1-Allyl-3-(sec-butyl)urea in laboratory settings?

Synthesis typically involves the reaction of allyl isocyanate with sec-butyl amine under controlled conditions. Alternative methods include urea-forming condensation reactions using catalysts like triethylamine or DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Structural validation through 1^1H/13^13C NMR and mass spectrometry is critical for confirming the product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR identifies allyl and sec-butyl protons (δ 5.0–5.9 ppm for allyl; δ 0.8–1.5 ppm for sec-butyl). 13^13C NMR confirms the urea carbonyl (δ 155–160 ppm).
  • IR Spectroscopy : Stretching vibrations at ~1640–1680 cm1^{-1} (C=O urea) and ~3300 cm1^{-1} (N-H).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 171.15 for [M+H]+^+). PubChem data (InChIKey: VCRQYMOTJRUFFN-UHFFFAOYSA-N) aids cross-referencing .

Q. What preliminary biological screening approaches are used for this compound derivatives?

Initial assays include:

  • Antimicrobial Testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Cytotoxicity Assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition Studies : Fluorometric assays targeting enzymes like MAGL (monoacylglycerol lipase) to explore therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Test bases (e.g., DBU, K2_2CO3_3) for enhanced nucleophilic addition.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.
  • Temperature Control : Reactions at 50–70°C balance kinetics and side-product formation.
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .

Q. What strategies address contradictions in reported biological activities of urea derivatives?

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, media composition).
  • Purity Verification : HPLC (>95% purity) ensures activity is not confounded by impurities.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values to compare potency across studies.
  • Structural Analog Comparison : Benchmark against compounds like 1-(2-chlorophenyl)-3-cyclopropylurea to identify critical substituents .

Q. How can computational modeling predict the biological interactions of this compound?

  • Docking Simulations : Use AutoDock Vina to model binding to targets like SHP1 phosphatase or MAGL.
  • QSAR Analysis : Correlate substituent effects (e.g., sec-butyl hydrophobicity) with activity trends.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Data Analysis and Methodological Challenges

Q. What methodologies resolve discrepancies in enzyme inhibition data for urea-based compounds?

  • Enzyme Source Validation : Use recombinant proteins to eliminate variability from native tissue extracts.
  • Negative Controls : Include known inhibitors (e.g., JZL184 for MAGL) to validate assay conditions.
  • Kinetic Studies : Determine inhibition constants (Ki_i) via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .

Q. How do structural modifications to the urea backbone influence bioactivity?

  • Allyl Group Effects : Enhances electrophilicity, improving interactions with nucleophilic enzyme residues.
  • sec-butyl vs. tert-butyl : Branching alters steric hindrance, impacting binding pocket accessibility.
  • Thiourea vs. Urea : Thiourea derivatives (e.g., 1-allyl-3-(2-pyrimidyl)thiourea) show higher affinity due to sulfur’s polarizability .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers at 4°C, away from oxidizers and moisture. Toxicity data for analogous sec-butyl compounds suggest prudent handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3-(sec-butyl)urea
Reactant of Route 2
Reactant of Route 2
1-Allyl-3-(sec-butyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.